1-(Oxetan-3-yl)-1h-pyrazol-3-amine
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Overview
Description
1-(Oxetan-3-yl)-1h-pyrazol-3-amine is a heterocyclic compound that features both an oxetane and a pyrazole ring
Mechanism of Action
Target of Action
It is known that similar compounds have been investigated for their inhibitory effects on the enhancer of zeste homolog 2 (ezh2) .
Mode of Action
Compounds with similar structures have been shown to inhibit ezh2, a well-known cancer-promoting factor .
Biochemical Pathways
Inhibition of ezh2 can affect various biochemical pathways, including those involved in cell proliferation and differentiation .
Pharmacokinetics
Similar compounds have been optimized for oral bioavailability and metabolic stability .
Result of Action
Inhibition of ezh2 can result in reduced cell proliferation and increased cell differentiation, particularly in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by the reaction with a pyrazole derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane or pyrazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-one derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
1-(Oxetan-3-yl)-1h-pyrazol-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(Oxetan-3-yl)-1h-pyrazole: Similar in structure but lacks the amine group.
3-(Pyrazol-1-yl)azetidine: Contains an azetidine ring instead of an oxetane ring.
Uniqueness: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine is unique due to the presence of both the oxetane and pyrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(oxetan-3-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-1-2-9(8-6)5-3-10-4-5/h1-2,5H,3-4H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQLCZBSKWTPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137931-24-7 |
Source
|
Record name | 1-(oxetan-3-yl)-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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